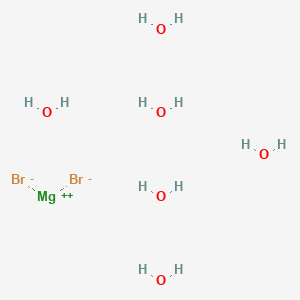

Magnesium bromide hexahydrate, 99%

Übersicht

Beschreibung

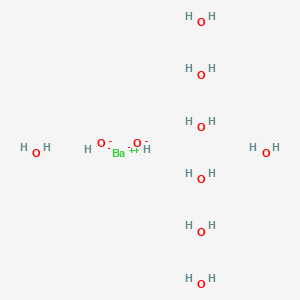

Magnesium bromide hexahydrate is a white crystalline solid . It is used in the field of catalysis and energy storage devices . The compound has a linear formula of MgBr2 · 6H2O and a molecular weight of 292.20 .

Synthesis Analysis

Magnesium bromide hexahydrate can be prepared by treating MgO with hydrobromic acid and then crystallizing the solution above 0.0°C . The product of this reaction is the hexahydrate salt .Molecular Structure Analysis

The molecular structure of Magnesium bromide hexahydrate is represented by the SMILES string O.O.O.O.O.O.Br [Mg]Br . The InChI key for this compound is LGLXXNHIGIJYQQ-UHFFFAOYSA-L .Chemical Reactions Analysis

Magnesium bromide hexahydrate can be used as a catalyst to synthesize dihydropyrimidines via a one-pot Biginelli reaction . It can also serve as an electrolyte and active bromine source for the electrochemical oxidation of sec-alcohols .Physical and Chemical Properties Analysis

Magnesium bromide hexahydrate has a density of 2 g/mL at 25 °C (lit.) . It forms crystals and lumps . The compound is soluble in water and alcohol . The pH of a 5% solution at 20°C is between 6.5 to 8 .Wissenschaftliche Forschungsanwendungen

Flame-Retardancy in Fabrics : MgBr2·6H2O has been used as a flame-retardant finish for cotton fabric. The optimum add-on values to impart flame-retardancy were determined to be about 5.6% by weight. X-ray diffraction analysis of the treated fabric's ashes revealed the existence of MgO, demonstrating the compound's effectiveness in this application (Mostashari & Fayyaz, 2008).

Chemical Reactions and Catalysts : Magnesium bromide has been used as an efficient catalyst for the acetylation and benzoylation of primary and secondary alcohols with acid anhydrides at ambient temperature (Pansare, Malusare, & Rai, 2000). It also catalyzes the synthesis of dihydropyrimidinones under solvent-free conditions (Salehi & Guo, 2004).

Biomedical Applications : Research has explored the effects of Mg degradation, including MgBr2·6H2O, on the proliferation and pluripotency of human embryonic stem cells (hESCs). This study is crucial for advancing the clinical translation of Mg-based biomaterials in regenerative medicine (Nguyen, Liew, & Liu, 2013).

Phase Change Materials for Thermal Energy Storage : MgBr2·6H2O has been investigated for its potential in thermal energy storage systems. This is particularly relevant for storing urban waste heat from co-generation systems, demonstrating good thermal characteristics and cyclability over multiple cycles (Nagano et al., 2004).

Dehydration Studies : The dehydration process of MgBr2·6H2O has been studied using laboratory X-ray powder diffraction, revealing the formation of three lower hydrates at various temperatures. This understanding is essential for applications where thermal stability and transformation are critical (Dinnebier, Runčevski, & Sugimoto, 2013).

Solid-Liquid Equilibria Studies : Investigations into the solubility and physicochemical properties of systems involving MgBr2·6H2O have provided insights into the formation of various crystalline structures, crucial for applications in materials science and chemical engineering (Meng et al., 2013).

Safety and Hazards

Magnesium bromide hexahydrate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Zukünftige Richtungen

A recent study investigated the effects of aging on the rheological properties of a completion fluid formulated with Magnesium bromide hexahydrate . The study aimed to evaluate the effect of rheological behavior under prolonged exposure time and temperature (aging process) for reservoir conditions . This suggests potential future directions in the field of oil and gas reservoirs .

Eigenschaften

IUPAC Name |

magnesium;dibromide;hexahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Mg.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLXXNHIGIJYQQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Mg+2].[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H12MgO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-azaniumyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B7884929.png)

![Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-](/img/structure/B7884960.png)